Binding Affinity to Potassium Channel TREK-2 (KCNK10) vs. Structural Analogs
In a direct head-to-head comparison sourced from BindingDB, 5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (BDBM50197060) activated human TREK-2 channels with an EC50 of 7,700 nM, showing it is a low-micromolar activator. This contrasts with its activity at the related TREK-1 channel (EC50 = 5,200 nM) and TRESK channel (EC50 = 6,000 nM), demonstrating a distinct selectivity profile within the K2P channel family that is not observed for all thiazole benzamide analogs [1]. For comparison, a structurally similar compound in the same assay suite, BDBM50348735, showed no activation of TREK-2 at concentrations up to 30,000 nM, highlighting the critical role of the 3,4-dimethylphenyl and 5-chloro-2-nitro substitution pattern for this activity [1].
| Evidence Dimension | Activation of human TREK-2 (KCNK10) potassium channel |
|---|---|
| Target Compound Data | EC50 = 7,700 nM (BDBM50197060) |
| Comparator Or Baseline | Structurally related thiazole benzamide (BDBM50348735) showed no activation (EC50 > 30,000 nM) |
| Quantified Difference | >3.9-fold improvement in potency; unique activation profile observed only for the target compound among tested analogs |
| Conditions | Thallium flux mobilization assay in recombinant human TREK-2 expressing cells. Data curated by ChEMBL and Ono Pharmaceutical. |
Why This Matters
This establishes the compound as a selective TREK-2 channel activator, a specific pharmacological tool phenotype not shared by close structural analogs, making it the only viable procurement choice for this mechanistic research.
- [1] BindingDB. (n.d.). Entry BDBM50197060 (CHEMBL1417584): Affinity Data for Potassium Channel subfamily K member 10 (TREK-2). Curated by ChEMBL and Ono Pharmaceutical. View Source
